molecular formula C18H31NO3S B12537891 N-Dodecyl-4-hydroxybenzene-1-sulfonamide CAS No. 142173-03-3

N-Dodecyl-4-hydroxybenzene-1-sulfonamide

Cat. No.: B12537891
CAS No.: 142173-03-3
M. Wt: 341.5 g/mol
InChI Key: IQUCZDYKAMJIDL-UHFFFAOYSA-N
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Description

N-Dodecyl-4-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with dodecylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

N-Dodecyl-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of N-Dodecyl-4-hydroxybenzene-1-sulfonamide is primarily based on its ability to interact with lipid membranes. The dodecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in enhancing the delivery of drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-4-hydroxybenzene-1-sulfonamide
  • N-Butyl-4-hydroxybenzene-1-sulfonamide
  • N-Hydroxy sulfonamides

Uniqueness

N-Dodecyl-4-hydroxybenzene-1-sulfonamide is unique due to its long dodecyl chain, which imparts superior surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong interaction with lipid membranes.

Properties

CAS No.

142173-03-3

Molecular Formula

C18H31NO3S

Molecular Weight

341.5 g/mol

IUPAC Name

N-dodecyl-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C18H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-16-19-23(21,22)18-14-12-17(20)13-15-18/h12-15,19-20H,2-11,16H2,1H3

InChI Key

IQUCZDYKAMJIDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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